

# Dihydronicotinamide Riboside (NRH) and Mitochondrial Function: A Technical Guide

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## Compound of Interest

Compound Name: Dihydronicotinamide riboside

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## Abstract

Nicotinamide adenine dinucleotide (NAD<sup>+</sup>) is a central coenzyme in cellular metabolism and a critical substrate for signaling proteins that regulate mitochondrial function, such as sirtuins. The age-related decline in NAD<sup>+</sup> levels is linked to mitochondrial dysfunction and a host of age-associated diseases. Consequently, strategies to augment the cellular NAD<sup>+</sup> pool are of significant therapeutic interest. **Dihydronicotinamide riboside** (NRH), a reduced form of nicotinamide riboside (NR), has emerged as a remarkably potent NAD<sup>+</sup> precursor. This document provides a comprehensive technical overview of NRH, its mechanism of action, and its profound impact on mitochondrial function. It consolidates quantitative data, details key experimental protocols, and illustrates the underlying biochemical and signaling pathways.

## Introduction to Dihydronicotinamide Riboside (NRH)

**Dihydronicotinamide riboside** (NRH) is a recently identified precursor to NAD<sup>+</sup>.<sup>[1]</sup> Unlike its oxidized counterpart, nicotinamide riboside (NR), and other precursors like nicotinamide mononucleotide (NMN), NRH demonstrates superior potency in elevating cellular NAD<sup>+</sup> concentrations.<sup>[2][3]</sup> Studies have shown that NRH can increase NAD<sup>+</sup> levels in mammalian cells by 2.5 to 10-fold within hours of administration, significantly outperforming NR and NMN at equivalent concentrations.<sup>[2][4]</sup> This potent activity positions NRH as a valuable pharmacological tool for investigating the downstream effects of substantial NAD<sup>+</sup> boosting

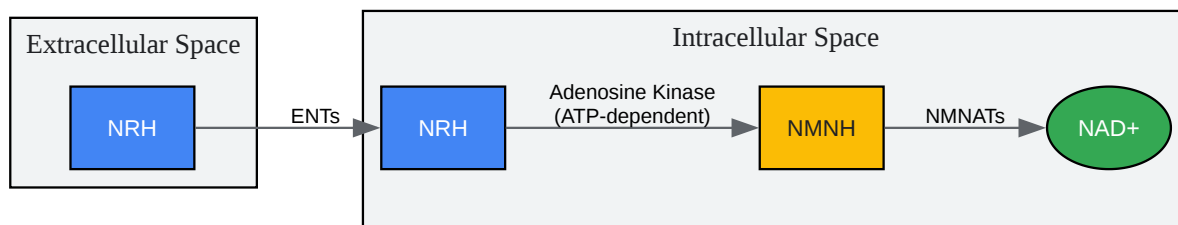
and as a potential therapeutic agent for conditions associated with NAD<sup>+</sup> depletion and mitochondrial decline.<sup>[5][6]</sup>

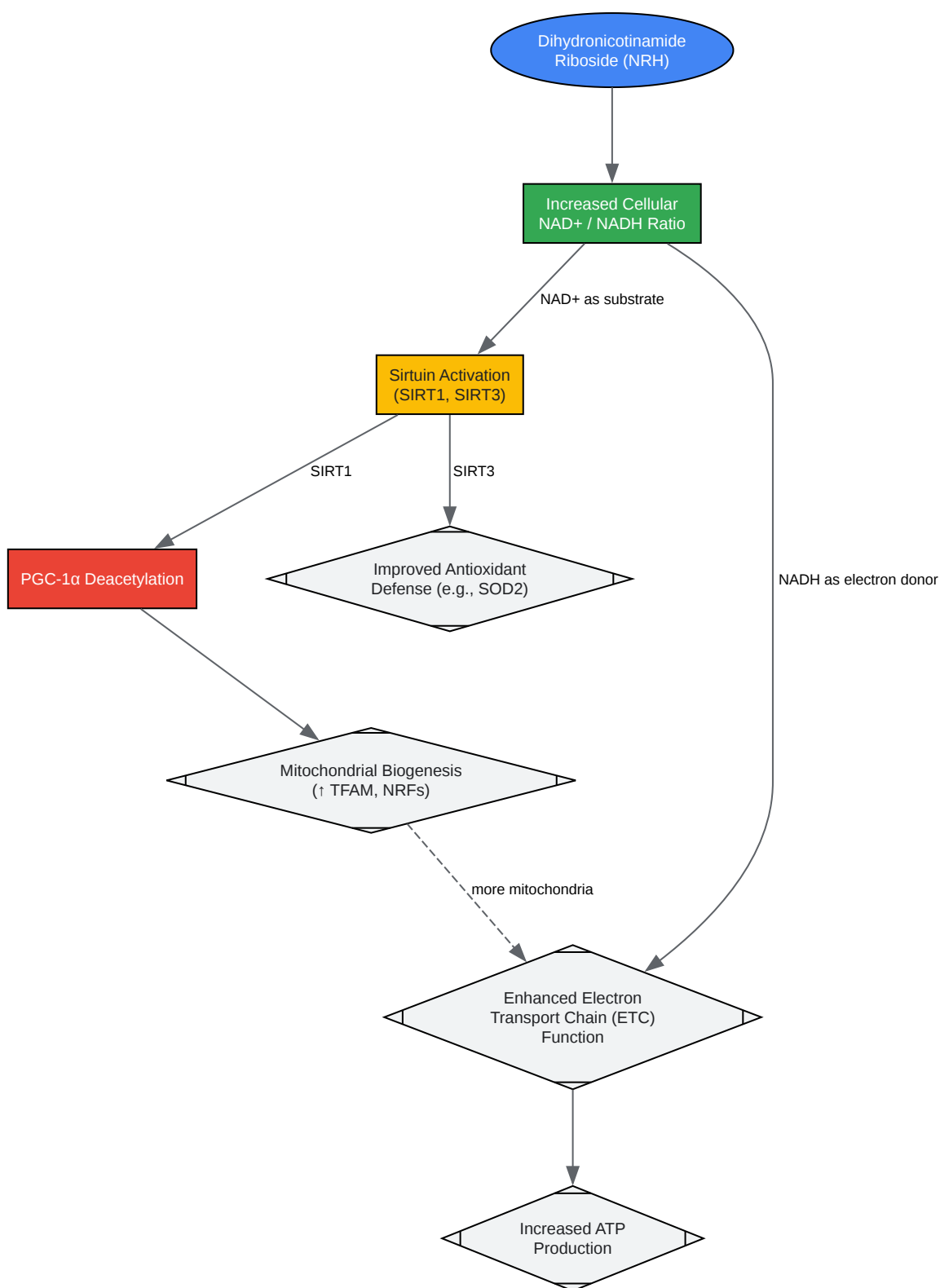
## Core Mechanism of Action

NRH elevates cellular NAD<sup>+</sup> through a distinct metabolic pathway that is independent of the canonical salvage pathway enzymes, Nicotinamide Riboside Kinase (NRK) and Nicotinamide Phosphoribosyltransferase (NAMPT).<sup>[7]</sup>

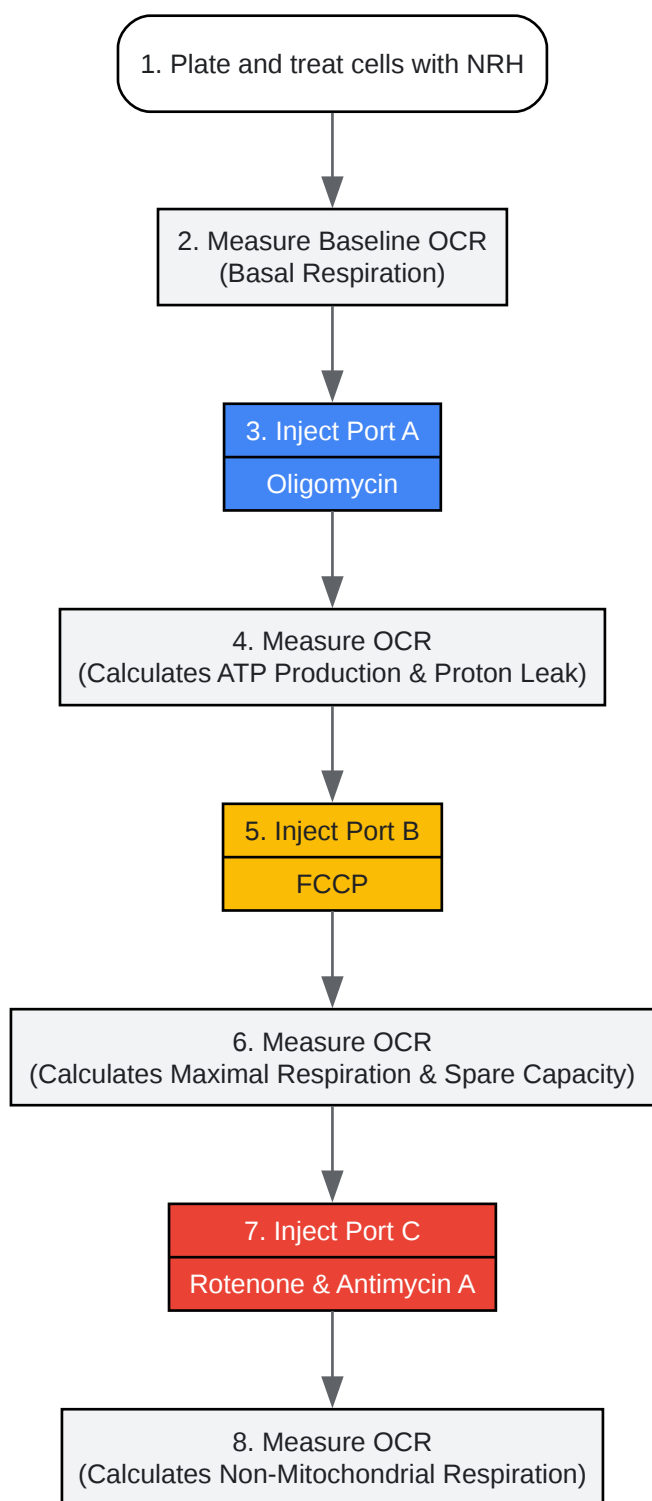
- Cellular Uptake: NRH is believed to enter cells via equilibrative nucleoside transporters (ENTs).<sup>[3][7]</sup>
- Phosphorylation: Once inside the cell, NRH is efficiently phosphorylated by an ATP-dependent adenosine kinase to form dihydronicotinamide mononucleotide (NMNH).<sup>[2]</sup>
- Conversion to NAD<sup>+</sup>: NMNH is subsequently converted to NAD<sup>+</sup> by NMNAT enzymes. An alternative proposed pathway suggests that NRH can be first oxidized to NADH, which is then converted to NAD<sup>+</sup>.<sup>[7]</sup>

This pathway's efficiency and independence from the rate-limiting NAMPT enzyme may explain NRH's superior NAD<sup>+</sup>-boosting capacity.<sup>[4]</sup>

NRH to NAD<sup>+</sup> Conversion Pathway



Mechanism of NRH-Induced Mitochondrial Enhancement



Experimental Workflow: Mitochondrial Stress Test

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- To cite this document: BenchChem. [Dihydronicotinamide Riboside (NRH) and Mitochondrial Function: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15576267#dihydronicotinamide-ribose-and-mitochondrial-function>]

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